molecular formula C10H18N2O2 B1470487 Piperidin-4-yl pyrrolidine-1-carboxylate CAS No. 1499142-76-5

Piperidin-4-yl pyrrolidine-1-carboxylate

Cat. No.: B1470487
CAS No.: 1499142-76-5
M. Wt: 198.26 g/mol
InChI Key: OHJUYAIZAZEZRC-UHFFFAOYSA-N
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Description

Piperidin-4-yl pyrrolidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring linked to a pyrrolidine moiety via a carboxylate ester group. This scaffold is structurally versatile, enabling interactions with diverse biological targets. The piperidine-pyrrolidine hybrid structure is synthetically accessible through coupling reactions, click chemistry, and other methods, as demonstrated in multiple synthesis protocols .

Properties

IUPAC Name

piperidin-4-yl pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(12-7-1-2-8-12)14-9-3-5-11-6-4-9/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJUYAIZAZEZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key References
This compound Base structure (no additional groups) ~268.40 (theoretical*)
tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate tert-Butyl ester at pyrrolidine 268.40 (exact)
Ethyl 4-hydroxypiperidine-1-carboxylate Ethyl ester, hydroxyl group on piperidine 187.24
3-[(Piperidin-4-yl)methyl]pyrrolidine-1-carboxylate Piperidine linked via methylene bridge 268.40

*Theoretical molecular weight based on evidence from structurally similar compounds .

Structural Insights:

  • Ethyl Esters : Ethyl substituents (e.g., Ethyl 4-hydroxypiperidine-1-carboxylate ) are smaller, favoring higher solubility but shorter half-lives in vivo.
  • Methylene Bridges : Compounds like 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate introduce conformational rigidity, which may influence binding affinity to targets like kinases or GPCRs.

Yield and Purity :

  • tert-Butyl derivatives achieve ~95% purity post-column chromatography .
  • Ethyl esters (e.g., Ethyl 4-hydroxypiperidine-1-carboxylate) are commercially available with >97% purity .

Physicochemical and Pharmacokinetic Properties

Parameter This compound tert-Butyl Analogues Ethyl 4-Hydroxypiperidine-1-carboxylate
Molecular Weight ~268.40 268.40 187.24
TPSA (Ų) ~40–50* 45.7 55.6
Log S (Aq. Solubility) Moderate (~−3.0) Low (~−4.2) High (~−2.1)
BBB Permeability Likely moderate Low High

*Estimated using analogous compounds .

Preparation Methods

Overview of Piperidin-4-yl Pyrrolidine-1-carboxylate Synthesis

This compound belongs to a class of nitrogen-containing heterocycles where a piperidine ring is linked to a pyrrolidine moiety via a carbamate linkage. The preparation typically involves the functionalization of piperidine derivatives with pyrrolidine or its derivatives under controlled conditions. The synthetic routes vary depending on the starting materials and the desired purity and yield.

General Synthetic Strategies

Carbamate Formation via Protection of Piperidine Nitrogen

A common approach involves the protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc protection), which stabilizes the intermediate and facilitates subsequent reactions. This is often achieved by reacting piperidine derivatives with di-tert-butyl dicarbonate in solvents like tetrahydrofuran (THF) at room temperature, yielding tert-butyl piperidin-4-ylcarbamate intermediates.

Coupling with Pyrrolidine Derivatives

The coupling of the Boc-protected piperidine intermediate with pyrrolidine or its derivatives is typically performed via amide bond formation. Activation of carboxylic acid groups on the pyrrolidine moiety using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine) facilitates the formation of the carbamate linkage.

Specific Preparation Methods

Two-Step Industrially Adapted Synthesis (Patent US9650337B2)

A notable industrially scalable method involves a two-step synthesis starting from resorcinol and an azacycloalkanone, followed by hydrogenation to obtain the target compound or its salts. The key features include:

  • Step 1: Coupling of resorcinol with azacycloalkanone in the presence of a base (e.g., sodium hydroxide, potassium hydroxide) in polar solvents such as methanol or water at room temperature. This step produces a crystalline intermediate without requiring chromatographic purification.

  • Step 2: Catalytic hydrogenation of the intermediate using palladium-based catalysts (e.g., palladium on carbon) under hydrogen pressure (3-7 bar) in polar solvents like methanol or acetic acid. The tert-butyl carbamate protecting group is cleaved in situ by adding inorganic (HCl, H2SO4) or organic acids (trifluoroacetic acid), yielding the this compound as a salt.

Step Reaction Type Reagents/Conditions Solvent Catalyst/Agent Yield/Notes
1 Coupling Resorcinol + Azacycloalkanone + Base Methanol, Water NaOH, KOH, or metal alkoxides Crystalline intermediate, no chromatography
2 Hydrogenation & Deprotection Pd/C catalyst, H2 pressure (3-7 bar), acid cleavage Methanol, Acetic acid Pd on carbon, HCl or TFA Direct formation of salt, industrial scalability

Carbamate Coupling via Activated Esters and Amide Bond Formation

Another synthetic route involves converting carboxylic acid derivatives of pyrrolidine into activated esters (e.g., O-hydroxysuccinimide esters) using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). These activated esters are then reacted with Boc-protected piperidine amines under mild conditions to form the carbamate linkage. Subsequent deprotection with trifluoroacetic acid (TFA) yields the final compound.

Step Reaction Type Reagents/Conditions Solvent Yield/Notes
1 Activation of acid DCC + NHS Dichloromethane Formation of NHS ester
2 Coupling with amine Boc-protected piperidine + activated ester DMF or DCM Mild base (DIPEA), room temperature
3 Deprotection TFA in DCM DCM Removal of Boc group, final compound obtained

Research Findings and Reaction Conditions

  • Temperature: Most coupling reactions proceed efficiently at room temperature or slightly elevated temperatures (up to 40°C), avoiding harsh conditions that could degrade sensitive groups.

  • Solvents: Polar aprotic solvents such as DMF, DCM, and THF are commonly used for coupling reactions, while alcohols like methanol and ethanol are preferred for hydrogenation and deprotection steps.

  • Catalysts: Palladium-based catalysts (Pd/C, Pd(OH)2) are standard for hydrogenation steps, ensuring selective reduction and deprotection in one pot.

  • Yields: The two-step industrial synthesis reports high yields of intermediates (often >85%) and efficient conversion to the final product with minimal purification steps, making it suitable for scale-up.

  • Purity: Final compounds typically achieve >95% purity, confirmed by LC-MS and UV-Vis detection, ensuring suitability for pharmaceutical applications.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Two-step industrial synthesis Coupling + hydrogenation High yield, scalable, minimal steps Requires palladium catalyst
Activated ester coupling NHS ester formation + amide bond Mild conditions, modular approach Multiple steps, Boc deprotection
Radical rearrangement (related piperidines) Cyclization via radical intermediates Useful for substituted piperidines More complex, less direct

Additional Synthetic Insights

  • Radical cyclization methods and palladium-catalyzed allylic amination have been reported for related piperidine derivatives but are less directly applicable to this compound synthesis.

  • The use of protecting groups such as Boc is critical for controlling reactivity and achieving high selectivity during the coupling and deprotection steps.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing piperidin-4-yl pyrrolidine-1-carboxylate and its analogs?

  • Methodology : Synthesis typically involves coupling reactions under controlled conditions. For example, analogous compounds like tert-butyl piperidine derivatives are synthesized using NaOH in dichloromethane (DCM) as a base, followed by purification via column chromatography . Key steps include pH adjustment, solvent selection (e.g., DCM for phase separation), and washing with brine to remove impurities.
  • Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR) is critical. For structurally similar compounds, spectral data such as δ 1.45 ppm (tert-butyl group) and δ 3.4–3.6 ppm (piperidine protons) are used to confirm regiochemistry .

Q. What safety protocols are essential when handling this compound?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Wear respiratory protection (N95/P95 masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .
  • Ventilation : Use fume hoods to mitigate vapor exposure during synthesis .
  • Emergency Response : Ensure access to eye wash stations and decontamination showers .
    • Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) .

Q. How can researchers verify the purity of this compound?

  • Analytical Techniques :

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% threshold) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion) and rule out byproducts .
  • Melting Point Analysis : Compare observed values (e.g., 217–219°C for similar piperidine derivatives) with literature data .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : If NMR signals for piperidin-4-yl protons overlap with pyrrolidine resonances, employ 2D NMR techniques (e.g., COSY, HSQC) to assign peaks unambiguously .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .
  • Contingency Plan : If purity is suspect (e.g., broad melting range), repeat chromatography with alternative solvents (e.g., ethyl acetate/hexane gradients) .

Q. What experimental design frameworks are suitable for studying the biological activity of this compound?

  • PICO Framework :

  • Population : Target enzymes or receptors (e.g., opioid precursors for analog studies) .
  • Intervention : Dose-response assays (e.g., IC50 determination via enzyme inhibition).
  • Comparison : Benchmark against known inhibitors (e.g., 4-anilinopiperidine derivatives) .
  • Outcome : Quantitative metrics like binding affinity (Kd) or cytotoxicity (LD50) .
    • FINER Criteria : Ensure studies are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored SAR), and Relevant (e.g., therapeutic potential) .

Q. How can stability studies be optimized under varying environmental conditions?

  • Stress Testing :

  • Thermal Stability : Incubate samples at 40°C for 4 weeks and monitor degradation via HPLC .
  • pH Sensitivity : Expose to buffers (pH 3–10) and quantify hydrolysis products .
    • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data .
    • Light Sensitivity : Store aliquots in amber vials and compare with clear-glass controls to assess photodegradation .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Process Optimization :

  • Reagent Stoichiometry : Adjust molar ratios (e.g., 1.2:1 amine:carboxylate) to drive reactions to completion .
  • Catalyst Screening : Test palladium or nickel catalysts for coupling steps to improve reproducibility .
    • Quality Control : Implement in-process analytics (e.g., TLC monitoring) and enforce strict SOPs for reaction quenching and workup .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of related piperidine derivatives?

  • Root Cause Investigation :

  • Purity : Lower-purity batches (e.g., <95%) may contain toxic byproducts (e.g., unreacted amines) .
  • Assay Variability : Compare cytotoxicity protocols (e.g., MTT vs. resazurin assays) across studies .
    • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, vendor COAs) to identify consensus thresholds .

Methodological Recommendations Table

ObjectiveTechniqueKey ParametersReference
SynthesisCoupling ReactionNaOH/DCM, 25°C, 12h
PurificationColumn ChromatographySilica gel, ethyl acetate/hexane (3:7)
Purity AnalysisHPLCC18 column, 254 nm, >98%
Structural Confirmation¹H NMRδ 1.45 (tert-butyl), δ 3.4–3.6 (piperidine)
Stability TestingAccelerated Aging40°C/75% RH, 4 weeks

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